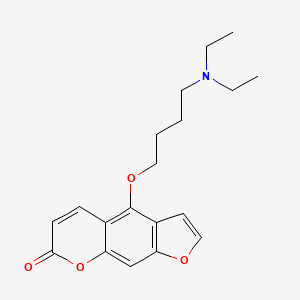
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(4-(diethylamino)butoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(4-(diethylamino)butoxy)-: is a complex organic compound with a unique structure that combines elements of furan and benzopyran
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(4-(diethylamino)butoxy)- typically involves multiple steps, starting from simpler precursor molecules. The process often includes:
Formation of the Furobenzopyran Core: This step involves the cyclization of appropriate precursors to form the furobenzopyran core. Common reagents include acids or bases to facilitate the cyclization reaction.
Attachment of the Diethylamino Group: The diethylamino group is introduced through a substitution reaction, where a suitable leaving group on the precursor is replaced by the diethylamino group.
Final Functionalization: The butoxy group is attached in the final step, often through an etherification reaction using appropriate alcohols and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with catalysts like palladium or platinum.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(4-(diethylamino)butoxy)-: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(4-(diethylamino)butoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Bergapten (5-Methoxypsoralen): A furanocoumarin with similar structural elements, known for its use in phototherapy.
Isopimpinellin (5,8-Dimethoxypsoralen): Another furanocoumarin with applications in phototherapy and as a chemical probe.
Heraclenin: A compound with a similar furobenzopyran core, known for its biological activities.
Uniqueness
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(4-(diethylamino)butoxy)- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its diethylamino and butoxy groups provide distinct properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
85985-45-1 |
|---|---|
Fórmula molecular |
C19H23NO4 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
4-[4-(diethylamino)butoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H23NO4/c1-3-20(4-2)10-5-6-11-23-19-14-7-8-18(21)24-17(14)13-16-15(19)9-12-22-16/h7-9,12-13H,3-6,10-11H2,1-2H3 |
Clave InChI |
DDFQTRWPXCHIJQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)
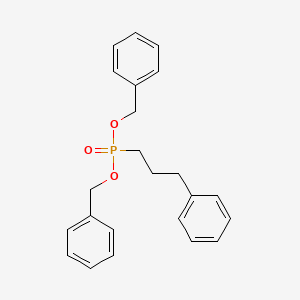
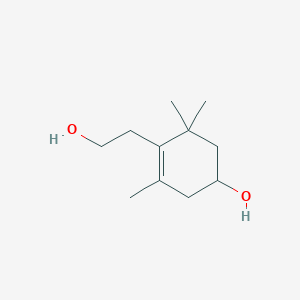
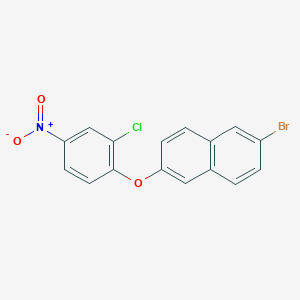
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
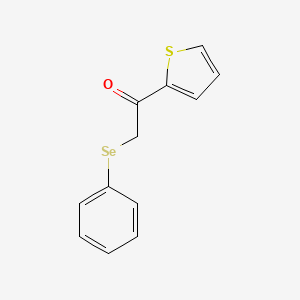
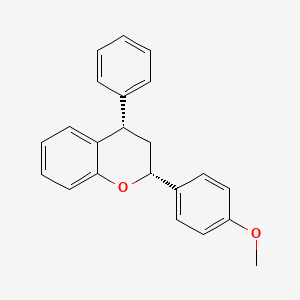

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)

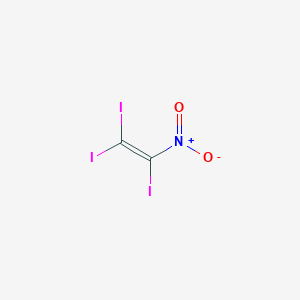
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
